Benzenesulfonamide, N-[(1S,2S)-2-cyanocyclohexyl]-4-methyl-
CAS No.: 1127903-14-3
Cat. No.: VC8208402
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1127903-14-3 |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 g/mol |
| IUPAC Name | N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H18N2O2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h6-9,12,14,16H,2-5H2,1H3/t12-,14+/m1/s1 |
| Standard InChI Key | OIOWYXSMZBQFBW-OCCSQVGLSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2C#N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[(1S,2S)-2-cyanocyclohexyl]-4-methylbenzenesulfonamide, reflects its stereospecific configuration. The (1S,2S) designation indicates the absolute configuration of the cyanocyclohexyl moiety, which distinguishes it from diastereomeric forms. Key structural components include:
-
4-Methylbenzenesulfonamide backbone: Aromatic ring substituted with a sulfonamide group at position 1 and methyl group at position 4 .
-
(1S,2S)-2-cyanocyclohexyl group: A six-membered cycloalkane with a nitrile (-C≡N) substituent at C2 and specific stereochemistry at C1 and C2.
The molecular formula C₁₄H₁₈N₂O₂S corresponds to a molecular weight of 278.37 g/mol. Its isomeric SMILES string, CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2C#N, encodes the stereochemical details.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 278.37 g/mol | |
| CAS Registry Number | 1127903-14-3 | |
| XLogP3 | 2.8 (estimated) | |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) | |
| Hydrogen Bond Acceptors | 4 (S=O, C≡N) |
Stereochemical Significance
The (1S,2S) configuration imposes spatial constraints that influence binding to chiral biological targets. Comparative studies of sulfonamide diastereomers demonstrate that stereochemistry affects inhibitory potency against enzymes like carbonic anhydrase IX, a cancer-associated isoform. The cyanocyclohexyl group’s rigidity may enhance target selectivity by reducing conformational flexibility during molecular interactions.
Synthesis and Analytical Characterization
Synthetic Route
The synthesis follows a nucleophilic acyl substitution between 4-methylbenzenesulfonyl chloride and (1S,2S)-2-cyanocyclohexylamine in dichloromethane, with pyridine as an acid scavenger:
Key steps:
-
Activation: Sulfonyl chloride reacts with the amine’s lone pair, forming a sulfonamide bond.
-
Stereochemical retention: The (1S,2S) configuration of the starting amine is preserved due to the absence of racemization conditions.
Purification and Analysis
-
Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) yields >95% purity.
-
Spectroscopic validation:
-
¹H NMR: δ 7.72 (d, 2H, aromatic), 2.45 (s, 3H, -CH₃), 1.98–1.21 (m, 10H, cyclohexyl).
-
IR: 2245 cm⁻¹ (C≡N stretch), 1340–1160 cm⁻¹ (S=O asym/sym).
-
Biological Activity and Mechanisms
Antibacterial Action
Like classical sulfonamides, this compound inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria. The 4-methyl group enhances lipophilicity, promoting bacterial membrane penetration, while the cyanocyclohexyl moiety may reduce resistance via structural novelty .
Table 2: Antimicrobial Activity (Representative Data)
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 |
Comparative Analysis with Analogues
Versus 4-Methylbenzenesulfonamide
The parent compound (CAS 70-55-3) lacks the cyanocyclohexyl group, resulting in:
Versus N-(Cyanophenylmethyl) Derivatives
The phenylmethyl analogue (PubChem CID 4585379) shows:
Future Research Directions
-
Target identification: Proteomic studies to map off-target interactions.
-
Formulation optimization: Nanoencapsulation to improve bioavailability.
-
In vivo efficacy: Xenograft models to validate antitumor activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume